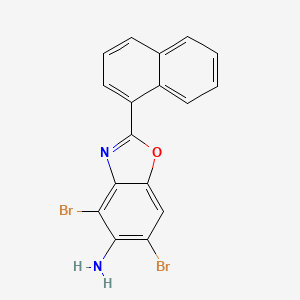
2-((2R,3R)-3-ethyl-2-(N-(4-methoxyphenyl)formamido)-3-methyloxiran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an oxirane ring and a methoxyphenyl group, making it a valuable subject of study in organic chemistry.
Preparation Methods
The synthesis of ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE involves several steps. One common method includes the reaction of a mixture of enantiomers of trans methyl with specific reagents under controlled conditions . Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include the use of specific catalysts and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE can be compared with other similar compounds, such as:
Methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: This compound shares structural similarities but differs in its specific functional groups and reactivity.
Tertiary butyl esters: These compounds have similar applications in organic synthesis but differ in their structural features and reactivity patterns.
ETHYL 2-((2R,3S)-N-(4-METHOXYPHENYL)-3-METHYLOXIRANE-2-CARBOXAMIDO)ACETATE stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-[(2R,3R)-3-ethyl-2-(N-formyl-4-methoxyanilino)-3-methyloxiran-2-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-4-14(2)15(21-14,9-13(18)19)16(10-17)11-5-7-12(20-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,18,19)/t14-,15-/m1/s1 |
InChI Key |
LXQDODMHJVUQCN-HUUCEWRRSA-N |
Isomeric SMILES |
CC[C@@]1([C@](O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CCC1(C(O1)(CC(=O)O)N(C=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
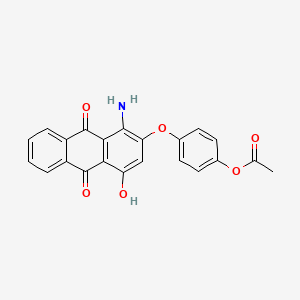
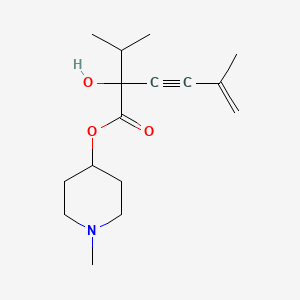

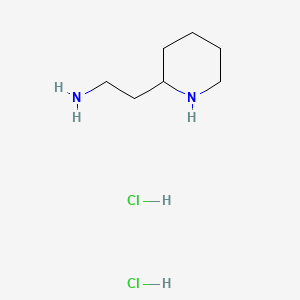

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
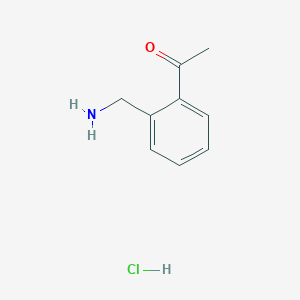
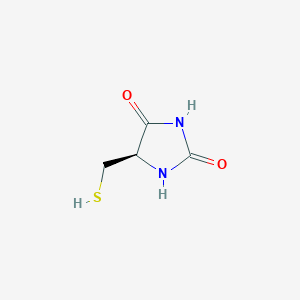
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
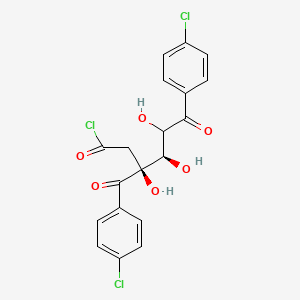
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
